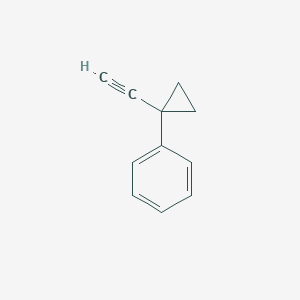

(1-Ethynylcyclopropyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-ethynylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJNHMUPFGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577867 | |

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139633-98-0 | |

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategic Approaches to 1 Ethynylcyclopropyl Benzene

Multi-Step Synthesis Pathways

The creation of (1-ethynylcyclopropyl)benzene typically necessitates a sequence of reactions to build the complex structure from simpler starting materials. chemicalbook.com These multi-step approaches allow for precise control over the introduction of each structural element.

Grignard Reagent-Based Approaches

Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds. miracosta.eduresearchgate.net In the context of synthesizing this compound, a Grignard reagent, such as phenylmagnesium bromide, can act as a nucleophile. miracosta.edulibretexts.org This reagent can, for instance, react with a suitable electrophile containing a cyclopropyl (B3062369) group, initiating the construction of the target molecule. The versatility of Grignard reagents allows for their use in various synthetic strategies, often involving the addition to carbonyl compounds or other electrophilic centers. masterorganicchemistry.com The reaction of a Grignard reagent with an appropriate precursor sets the stage for subsequent functional group manipulations to introduce the ethynyl (B1212043) group.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, enabling the transformation of one functional group into another to facilitate subsequent reactions. wikipedia.orgmit.edu In the synthesis of this compound, FGI is crucial for converting precursor molecules into the final product. For example, a carboxylic acid group can be transformed into an alcohol, which can then be oxidized to an aldehyde or ketone. vanderbilt.edu These carbonyl functionalities can then undergo further reactions, such as the addition of an ethynyl group. The strategic application of FGI allows chemists to navigate complex synthetic pathways by leveraging the reactivity of different functional groups at various stages of the synthesis.

Reduction-Oxidation Sequences in Synthesis

Redox reactions are fundamental to altering the oxidation state of carbon atoms within a molecule and are frequently employed in the synthesis of complex organic compounds. ucr.eduyoutube.com The synthesis of this compound can involve a carefully orchestrated sequence of reduction and oxidation steps to achieve the desired functionality. chemicalbook.com

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to alcohols. researchgate.netmasterorganicchemistry.com In a synthetic route towards this compound, LiAlH4 can be used to reduce a precursor like 1-phenyl-1-cyclopropanecarboxylic acid to (1-phenylcyclopropyl)methanol (B1362858). chemicalbook.com This reduction is a critical step in transforming the carboxyl group into a hydroxyl group, which is more amenable to further functionalization. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). chemicalbook.com

| Reactant | Reagent | Product | Solvent(s) | Temperature | Time |

| 1-Phenyl-1-cyclopropanecarboxylic acid | Lithium aluminum hydride | (1-Phenylcyclopropyl)methanol | Diethyl ether, Tetrahydrofuran | 0 - 20 °C | 2 h |

Table 1: Lithium Aluminum Hydride Reduction in the Synthesis of this compound Precursor chemicalbook.com

Pyridinium (B92312) chlorochromate (PCC) is a milder oxidizing agent often used to convert primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org Following the reduction step with LiAlH4, the resulting (1-phenylcyclopropyl)methanol can be oxidized using PCC to yield 1-phenylcyclopropane-1-carbaldehyde. chemicalbook.com This oxidation is a key transformation, setting up the molecule for the introduction of the ethynyl group. The reaction is typically performed in a solvent like dichloromethane (B109758) and may involve the use of a molecular sieve to absorb water. chemicalbook.com

| Reactant | Reagent | Product | Solvent | Temperature | Time |

| (1-Phenylcyclopropyl)methanol | Pyridinium chlorochromate | 1-Phenylcyclopropane-1-carbaldehyde | Dichloromethane | 20 °C | 12 h |

Table 2: Pyridinium Chlorochromate Oxidation in the Synthesis of this compound Precursor chemicalbook.com

Base-Mediated Transformations (e.g., Potassium Carbonate)

Base-mediated reactions are integral to many synthetic sequences, facilitating eliminations, isomerizations, and other transformations. prepchem.comresearchgate.net In the final step of a known synthesis of this compound, potassium carbonate (K2CO3) is employed as a base. chemicalbook.com Following the formation of an intermediate from the aldehyde, treatment with potassium carbonate in methanol (B129727) leads to the desired this compound. chemicalbook.com This step likely involves a base-mediated elimination reaction to form the carbon-carbon triple bond of the ethynyl group.

| Intermediate from Aldehyde | Reagent | Product | Solvent | Temperature | Time |

| (Specify intermediate if known) | Potassium carbonate | This compound | Methanol | 20 °C | 3 h |

Table 3: Base-Mediated Formation of this compound chemicalbook.com

Precursor-Based Synthetic Routes

The construction of the ethynyl group on the cyclopropane (B1198618) ring is a key challenge in the synthesis of this compound. Several precursors have been successfully employed to achieve this transformation.

Reduction of the carboxylic acid: The initial step involves the reduction of 1-phenyl-1-cyclopropanecarboxylic acid to the corresponding alcohol, (1-phenylcyclopropyl)methanol. This is typically achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). chemicalbook.com

Oxidation of the alcohol: The resulting alcohol is then oxidized to the aldehyde, 1-phenylcyclopropanecarbaldehyde. A common reagent for this transformation is pyridinium chlorochromate (PCC) in the presence of a molecular sieve to absorb the water produced during the reaction. chemicalbook.com

Conversion of the aldehyde to the alkyne: The final step is the conversion of the aldehyde to the terminal alkyne, this compound. This can be accomplished through a reaction with potassium carbonate in methanol. chemicalbook.com This final step is a variation of the reactions that generate alkynes from aldehydes, such as the Corey-Fuchs or Seyferth-Gilbert homologation.

A detailed breakdown of a reported synthetic procedure is provided in the table below:

| Step | Reagents and Solvents | Reaction Conditions |

| 1 | Lithium aluminium tetrahydride / diethyl ether; tetrahydrofuran | 2 hours / 0 - 20 °C |

| 2 | Pyridinium chlorochromate / dichloromethane / Molecular sieve | 12 hours / 20 °C |

| 3 | Potassium carbonate / methanol | 3 hours / 20 °C |

Table 1: Multi-step synthesis of this compound from 1-Phenyl-1-cyclopropanecarboxylic acid. chemicalbook.com

Cyclopropanecarbonitrile derivatives also serve as viable precursors for the synthesis of this compound and its analogs. While a direct conversion of 1-phenylcyclopropanecarbonitrile (B1362556) to this compound is not commonly reported, this nitrile can be a precursor to the intermediate aldehyde, 1-phenylcyclopropanecarbaldehyde, which can then be converted to the target alkyne.

Furthermore, substituted cyclopropanecarbonitriles have been utilized in the synthesis of derivatives of this compound. For instance, 1-[4-(trifluoromethyl)phenyl]cyclopropane carbonitrile has been used as a starting material in the synthesis of 1-(1-ethynylcyclopropyl)-4-(trifluoromethoxy)benzene. This suggests the potential of nitrile-bearing cyclopropanes as precursors in this class of compounds. The conversion of the nitrile group to an aldehyde can be achieved through reduction, for example, using Diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis. Once the aldehyde is formed, it can be transformed into the alkyne via methods like the Corey-Fuchs reaction or Seyferth-Gilbert homologation. wikipedia.orgorganic-chemistry.org

The Corey-Fuchs reaction involves the treatment of an aldehyde with a phosphine-dibromomethylene ylide to generate a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The Seyferth-Gilbert homologation, on the other hand, employs a diazomethylphosphonate reagent to convert aldehydes directly into alkynes. organic-chemistry.orgwikipedia.orgsynarchive.com

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and atmosphere is crucial for maximizing the desired product formation and minimizing side reactions.

Temperature is a critical factor in the synthesis of this compound. For the multi-step synthesis from 1-phenyl-1-cyclopropanecarboxylic acid, specific temperature ranges are maintained for each step to ensure optimal reactivity and stability of the intermediates. The initial reduction with LiAlH₄ is carried out at a low temperature (0-20 °C) to control the exothermic reaction, while the subsequent oxidation and alkyne formation are performed at room temperature (20 °C). chemicalbook.com

In the case of alkyne synthesis from aldehydes using methods like the Seyferth-Gilbert homologation, the initial reaction is often conducted at very low temperatures, typically -78 °C, to ensure the stability of the reactive intermediates. nrochemistry.com The reaction is then gradually warmed to room temperature to complete the transformation. organic-chemistry.org The duration of each reaction step is also optimized to ensure complete conversion of the starting material, which is typically monitored by techniques like thin-layer chromatography (TLC). nih.gov

The choice of solvent plays a significant role in the solubility of reagents, reaction rates, and the stability of intermediates. In the synthesis from 1-phenyl-1-cyclopropanecarboxylic acid, a mixture of diethyl ether and tetrahydrofuran (THF) is used for the reduction step, while dichloromethane is the solvent of choice for the PCC oxidation, and methanol is used for the final alkyne formation. chemicalbook.com These solvents are chosen based on their ability to dissolve the respective reactants and their inertness under the specific reaction conditions.

For the conversion of aldehydes to alkynes, polar aprotic solvents like tetrahydrofuran (THF) are commonly employed. The solvent's ability to solvate the charged intermediates and facilitate the desired reaction pathway is crucial for high yields. The influence of different solvents on reaction efficiency is a key aspect of optimization studies in organic synthesis. semanticscholar.org

| Synthetic Step | Solvent(s) | Purpose |

| Reduction of Carboxylic Acid | Diethyl ether, Tetrahydrofuran | Solubilize reactants and control reaction temperature. chemicalbook.com |

| Oxidation of Alcohol | Dichloromethane | Solubilize reactants for oxidation. chemicalbook.com |

| Alkyne Formation from Aldehyde | Methanol | Facilitate the elimination reaction. chemicalbook.com |

| Corey-Fuchs/Seyferth-Gilbert | Tetrahydrofuran | Stabilize reactive intermediates. nrochemistry.com |

Table 2: Solvents used in the synthesis of this compound and their functions.

Many of the reagents used in the synthesis of this compound, particularly organometallic compounds like butyllithium (B86547) (n-BuLi) used in the Corey-Fuchs reaction, are highly sensitive to oxygen and moisture. youtube.com Therefore, it is essential to carry out these reactions under an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the reagents and the formation of unwanted byproducts. bldpharm.comsu.ac.th

Standard techniques for maintaining an inert atmosphere include the use of Schlenk lines, glove boxes, and balloon-filled with inert gas. Solvents are typically dried and degassed before use, and reagents are transferred using syringes or cannulas to minimize exposure to the atmosphere. The meticulous exclusion of air and water is a critical factor in achieving high yields and reproducibility in these synthetic procedures.

Iii. Advanced Reaction Mechanisms and Reactivity of 1 Ethynylcyclopropyl Benzene

Mechanistic Insights into Alkyne Reactivity

The carbon-carbon triple bond of the ethynyl (B1212043) group is the most reactive site in (1-Ethynylcyclopropyl)benzene for a variety of transformations. Its high electron density makes it susceptible to attack by electrophiles, while the acidity of the terminal proton allows for a range of nucleophilic and coupling reactions.

Electrophilic and Nucleophilic Additions to the Ethynyl Moiety

The ethynyl group readily undergoes addition reactions where the triple bond is broken. wikipedia.org

Electrophilic Addition: The π-electrons of the alkyne are available to attack electrophiles. crunchchemistry.co.uk Reactions with agents like hydrogen halides (H-X) or halogens (X₂) proceed via an initial attack on the alkyne to form a vinyl cation intermediate. The subsequent attack of the nucleophile (X⁻) leads to the corresponding vinyl halide. The regioselectivity of this addition is governed by the stability of the carbocation intermediate, with the phenyl and cyclopropyl (B3062369) groups influencing the outcome. Because of the delocalized electrons in the benzene (B151609) ring, the molecule is attractive to electrophiles. libretexts.org However, addition reactions would disrupt the stable delocalization, so substitution reactions are more common. libretexts.org

Nucleophilic Addition: In the presence of a strong base, the terminal alkyne proton can be removed, generating a potent acetylide nucleophile. This acetylide can then react with various electrophiles. Furthermore, direct nucleophilic addition across the triple bond can occur, particularly with soft nucleophiles or when the alkyne is activated by a metal catalyst. wikipedia.orgmasterorganicchemistry.com These reactions typically form a new carbon-carbon or carbon-heteroatom bond and result in a vinyl anion intermediate, which is then protonated. masterorganicchemistry.com

| Addition Reaction Type | Reagent Example | General Product | Key Mechanistic Feature |

| Electrophilic Addition | HBr | Vinyl bromide | Formation of a vinyl cation intermediate. libretexts.org |

| Halogenation | Br₂ | Dibromoalkene | Formation of a cyclic bromonium ion intermediate. |

| Nucleophilic Addition (via acetylide) | 1. NaNH₂ 2. CH₃I | Internal alkyne | Deprotonation followed by Sₙ2 attack. |

| Nucleophilic Addition (direct) | R₂CuLi | Vinylcuprate | Michael-type addition to the alkyne. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the use of terminal alkynes in synthesis. This compound is an excellent substrate for these reactions, which allow for the construction of complex molecular architectures.

The Sonogashira coupling is a cornerstone reaction for terminal alkynes. umb.edu It involves the coupling of the alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. umb.edu This reaction is highly efficient for creating new carbon-carbon bonds. Other important coupling reactions include the Heck reaction (coupling with an alkene) and Negishi coupling (coupling with an organozinc reagent). umb.edu These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for couplings like Negishi and Stille), and reductive elimination. rhhz.net

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI / Amine | Aryl/Vinyl Halide | Disubstituted Alkyne |

| Heck Coupling | Pd(OAc)₂ / Ligand | Alkene | Enyne |

| Negishi Coupling | Pd or Ni Catalyst | Organozinc Halide | Substituted Alkene/Allene |

| Stille Coupling | Pd Catalyst | Organostannane | Substituted Alkene/Allene |

| Hirao Coupling | Pd(PPh₃)₄ | Dialkyl Phosphite | Alkynylphosphonate mdpi.com |

Cycloaddition Reactions Involving the Alkyne and Cyclopropane (B1198618) Rings

Cycloaddition reactions provide a powerful means of constructing cyclic and heterocyclic systems in a single step. imist.mamsu.edu The ethynyl group of this compound can participate as a 2π-electron component in various cycloadditions.

[3+2] Cycloadditions: A well-studied example is the 1,3-dipolar cycloaddition with azides to form triazoles. imist.ma Theoretical studies on the reaction of ethynyl-benzene with azides show that these reactions are highly regioselective. imist.ma The high nucleophilic character of both reagents results in a low polar character for these cycloadditions. imist.ma

[4+2] Cycloadditions (Diels-Alder): The alkyne can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. researchgate.net The reactivity can be enhanced by the electronic nature of the substituents on the alkyne. While the cyclopropyl moiety itself is not a diene, its electronic influence can affect the dienophilic character of the alkyne.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne units (or two alkynes and a nitrile) are a powerful method for synthesizing substituted benzene rings and pyridines. psu.edu this compound could serve as one of the alkyne components in such reactions, leading to highly substituted aromatic products. psu.edu

Role of the Cyclopropyl Moiety in Modulating Reactivity

Electronic Effects on the Ethynyl Group

The cyclopropane ring possesses "Walsh" orbitals, which have π-character and can conjugate with adjacent unsaturated systems. In arylcyclopropanes, a "bisected" conformation is favored, which allows for maximum overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the benzene ring. epfl.ch This interaction can influence the electron density of the attached ethynyl group. However, some studies suggest that the effect of ring strain on the electronic properties of the adjacent ethynyl group is negligible. researchgate.net The phenyl group, through its inductive and resonance effects, will also modulate the electron density and reactivity of the alkyne.

| Electronic Effect | Origin | Influence on Ethynyl Group |

| Conjugation | Overlap of cyclopropyl Walsh orbitals with phenyl π-system | Can indirectly alter the electronic environment of the alkyne. epfl.ch |

| Inductive Effect | Phenyl and cyclopropyl groups | Withdrawal or donation of electron density, affecting acidity and reactivity. |

| Steric Hindrance | Cyclopropyl and phenyl groups | Can influence the approach of reagents to the alkyne. |

Strain-Induced Reactivity and Ring-Opening Pathways

The approximately 27 kcal/mol of strain energy in a cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. uzh.ch This provides reaction pathways that are not available to acyclic analogs.

These ring-opening reactions can be initiated by:

Transition Metals: Oxidative addition of a low-valent metal into a C-C bond of the cyclopropane can initiate a variety of transformations. nih.gov

Radical Initiators: A radical can add to the molecule, leading to a cyclopropylcarbinyl radical which can rapidly rearrange via ring-opening to a more stable homoallylic radical. beilstein-journals.org

Acid Catalysis: In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be protonated or coordinated, facilitating its opening to form a carbocationic intermediate that can be trapped by nucleophiles. nih.gov

For this compound, ring-opening would be a competing pathway with reactions at the alkyne. The presence of the phenyl group can stabilize radical or cationic intermediates formed during ring-opening, potentially making these pathways more accessible. epfl.ch For instance, visible light-mediated oxidation of arylcyclopropanes can lead to ring-opening reactions due to the release of ring strain. epfl.ch

Aromatic Ring Functionalization and Derivatization

The benzene ring of this compound serves as a versatile scaffold for the introduction of a wide array of functional groups. The nature of the (1-ethynylcyclopropyl) substituent profoundly influences the reactivity of the aromatic ring and dictates the regiochemical outcome of these transformations.

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for the functionalization of aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comscribd.com

The rate and regioselectivity of EAS reactions are governed by the electronic properties of the substituents already present on the benzene ring. ulethbridge.cawikipedia.org Substituents are broadly classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. masterorganicchemistry.comaklectures.com

Directing Effects of the (1-Ethynylcyclopropyl) Group:

The (1-ethynylcyclopropyl) group's influence on electrophilic aromatic substitution is a nuanced interplay of inductive and resonance effects.

Inductive Effect: The sp-hybridized carbons of the ethynyl group are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to a weak electron-withdrawing inductive effect (-I). The cyclopropyl group, with its increased s-character in the C-C bonds, also exhibits a mild inductive electron-withdrawing effect.

Resonance Effect: The π-system of the ethynyl group can conjugate with the aromatic ring, allowing for the delocalization of π-electrons. This resonance effect (+M) can donate electron density to the ring, particularly at the ortho and para positions.

Examples of Electrophilic Aromatic Substitution Reactions:

While specific experimental data for this compound is not extensively documented in publicly available literature, the following sections outline the expected reactions based on established principles of electrophilic aromatic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netmt.comchemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.uk For this compound, this reaction is predicted to yield a mixture of 1-(1-ethynylcyclopropyl)-2-nitrobenzene and 1-(1-ethynylcyclopropyl)-4-nitrobenzene. The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of dinitrated products. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. chemistrysteps.com The electrophile in this reaction is sulfur trioxide (SO₃). The sulfonation of this compound is expected to produce a mixture of 2-(1-ethynylcyclopropyl)benzenesulfonic acid and 4-(1-ethynylcyclopropyl)benzenesulfonic acid. A key feature of sulfonation is its reversibility, which can be exploited in synthetic strategies. masterorganicchemistry.com

Friedel-Crafts Reactions: These reactions involve the introduction of alkyl (alkylation) or acyl (acylation) groups. mt.comlibretexts.org

Friedel-Crafts Alkylation: This reaction utilizes an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.commasterorganicchemistry.com However, it is prone to limitations such as carbocation rearrangements and polyalkylation, as the introduced alkyl group further activates the ring. libretexts.org

Friedel-Crafts Acylation: This reaction employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.uk A significant advantage of acylation is that the resulting acyl group is deactivating, thus preventing further substitution reactions. masterorganicchemistry.com The acylation of this compound would be expected to yield the corresponding ortho- and para-substituted ketones.

Halogenation is a specific and highly important type of electrophilic aromatic substitution that introduces halogen atoms (F, Cl, Br, I) onto the benzene ring. wikipedia.orglibretexts.org

The reaction with chlorine and bromine typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen-halogen bond and generate a more potent electrophile. masterorganicchemistry.comlibretexts.org For less reactive halogens like iodine, an oxidizing agent such as nitric acid is often necessary to generate the electrophilic iodine species. wikipedia.orgchemistrysteps.com Fluorine is highly reactive and typically requires specialized methods for direct fluorination. chemistrysteps.com

Given the ortho, para-directing nature of the (1-ethynylcyclopropyl) substituent, the halogenation of this compound is predicted to produce a mixture of the corresponding ortho- and para-halo-substituted derivatives.

Table of Expected Halogenation Products of this compound:

| Halogenating Agent | Catalyst/Conditions | Expected Major Products |

| Cl₂ | FeCl₃ | 1-Chloro-2-(1-ethynylcyclopropyl)benzene and 1-Chloro-4-(1-ethynylcyclopropyl)benzene |

| Br₂ | FeBr₃ | 1-Bromo-2-(1-ethynylcyclopropyl)benzene and 1-Bromo-4-(1-ethynylcyclopropyl)benzene |

| I₂ | HNO₃ or H₂O₂/H₂SO₄ | 1-Iodo-2-(1-ethynylcyclopropyl)benzene and 1-Iodo-4-(1-ethynylcyclopropyl)benzene |

The regioselectivity of these reactions can be influenced by the steric bulk of the halogen and the reaction conditions. The larger the halogen atom, the greater the steric hindrance at the ortho position, potentially leading to a higher proportion of the para isomer.

Iv. Supramolecular Chemistry and Polymerization Studies of 1 Ethynylcyclopropyl Benzene

Alkyne Polymerization Mechanisms and Control

The polymerization of substituted acetylenes, such as (1-Ethynylcyclopropyl)benzene, is predominantly achieved using transition metal catalysts. mdpi.com The choice of catalyst is critical as it dictates the polymerization mechanism and influences key polymer characteristics like molecular weight, polydispersity, and stereoregularity. researchgate.net Both early (e.g., Mo, W, Nb) and late (e.g., Rh, Pd, Ru) transition metals are effective for polymerizing monosubstituted acetylenes. mdpi.com

Rhodium-based catalysts are particularly noteworthy for their ability to induce controlled living polymerizations of phenylacetylenes. researchgate.nettcu.ac.jp This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. mdpi.com The mechanism often involves the insertion of the alkyne monomer into the growing polymer chain coordinated to the metal center. researchgate.net For this compound, the sterically demanding cyclopropylphenyl group can significantly influence the stereochemistry of the resulting polyene backbone, which consists of alternating carbon-carbon double bonds. rsc.org Rhodium catalysts typically yield polymers with a high cis-transoidal stereoregularity. rsc.org

Metathesis polymerization, catalyzed by complexes of molybdenum or tungsten, represents an alternative mechanism. researchgate.net This pathway proceeds through a metallacyclobutene intermediate, leading to a polymer with a trans-configuration. researchgate.net The precise control over these polymerization processes is essential for tailoring the properties of the final polymeric material.

Design and Synthesis of Advanced Polymeric Materials

The development of new polymerization strategies is crucial for creating advanced materials with controlled functionality and architecture. ethz.chmdpi.com The polymerization of this compound gives rise to poly(this compound), a polymer whose conjugated backbone and bulky side groups impart unique optical, electronic, and physical properties.

The synthesis of these advanced materials leverages the controlled polymerization techniques described previously. rsc.org By carefully selecting the catalyst and reaction conditions, researchers can produce polymers with high molecular weights and specific stereochemistries. researchgate.net The phenyl group on the monomer provides a site for functionalization, allowing for the tuning of properties like solubility and thermal stability.

Furthermore, this compound can be copolymerized with other monomers to create random or block copolymers. nih.gov Block copolymers are of particular interest as they can be designed to self-assemble into ordered nanostructures, leading to materials with applications in areas like nanotechnology and drug delivery. nih.gov The creation of these tailored polymeric materials opens up possibilities for their use in high-performance applications, from electronics to biomedicine. mdpi.com

Table 1: Polymerization Methods for this compound

| Polymerization Method | Catalyst/Initiator Example | Key Features of Control | Resulting Polymer Characteristics |

| Living Coordination Polymerization | Rhodium-based complexes, e.g., [Rh(nbd)Cl]₂ | Controlled molecular weight, narrow polydispersity, high stereoregularity. mdpi.comresearchgate.net | High cis-transoidal content, well-defined architecture. rsc.org |

| Metathesis Polymerization | Molybdenum or Tungsten-based catalysts, e.g., MoCl₅ | Can produce high molecular weight polymers. | Predominantly trans-polyene backbone. researchgate.net |

| Cyclotrimerization | Nickel or Cobalt complexes | Forms substituted benzene (B151609) rings instead of linear polymers. | Leads to the formation of 1,2,4- or 1,3,5-tris(cyclopropyl)tris(phenyl)benzene. wikipedia.org |

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govdeadnet.se The polymers derived from this compound are excellent candidates for forming complex supramolecular structures due to their rigid backbones and aromatic side groups. tue.nl

The steric bulk of the cyclopropylphenyl side groups forces the polymer chain to adopt a stable helical conformation in solution to minimize steric strain. This induced helicity is a key feature of many substituted polyacetylenes. rsc.org The resulting helical polymers can exhibit chirality, which is a highly desirable property for applications in chiral recognition and separation.

In block copolymers containing segments of poly(this compound), microphase separation can lead to the self-assembly of highly ordered nanostructures like micelles, cylinders, or lamellae in solution or in the solid state. nih.gov The phenyl rings can also engage in π-π stacking interactions, further directing the assembly into more complex, hierarchical structures. tue.nl These self-assembled architectures can form materials with anisotropic properties, making them suitable for applications in sensors and organic electronic devices. The ability to control the topology and assembly of these polymers opens avenues for creating novel "smart" materials that can respond to external stimuli. ethz.chaps.org

Table 2: Supramolecular Structures from this compound Derivatives

| Structural Level | Driving Forces for Assembly | Resulting Architectures | Potential Applications |

| Single Polymer Chain | Steric Hindrance | Helical Conformation rsc.org | Chiral Separations, Catalysis |

| Block Copolymers | Microphase Separation, Solvophobic Effects | Micelles, Cylinders, Vesicles nih.gov | Nanoreactors, Drug Delivery |

| Polymer Aggregates | π-π Stacking, van der Waals Forces | Nanofibers, Ordered Films tue.nl | Organic Electronics, Sensors |

| Host-Guest Complexes | Encapsulation within Supramolecular Cages | Encapsulated Monomers/Polymers rsc.org | Controlled Release, Stabilization |

V. Theoretical and Computational Chemistry of 1 Ethynylcyclopropyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonding within (1-ethynylcyclopropyl)benzene. These studies reveal the intricate electronic interplay between the phenyl, cyclopropyl (B3062369), and ethynyl (B1212043) moieties.

Research on related cyclopropylbenzene (B146485) systems has demonstrated the existence of weak phenyl-cyclopropyl conjugative interactions. cdnsciencepub.comcdnsciencepub.com The cyclopropyl group, with its unique "bent" bonds possessing π-character, can engage in electronic communication with the aromatic ring. cdnsciencepub.com Computational studies on cyclopropyl-substituted compounds have shown that these groups can offer more stabilization to an adjacent reactive center, such as a nitrenium ion, than a phenyl group, a fact attributed to their electronic properties as determined by calculated enthalpies. chemrxiv.org

Advanced computational techniques are employed to probe the electronic structure of such substituted benzenes. For instance, workflow models utilizing quantum phase estimation (QPE) algorithms have been developed to calculate the electronic ground and π-π* excited states for benzene (B151609) and its derivatives. blueqat.comarxiv.org Furthermore, highly correlated wavefunctions, such as those from Complete Active Space Configuration Interaction (CAS-CI) calculations, have been used on the benzene molecule itself. nih.gov These sophisticated methods reveal subtle electronic correlation effects, such as the finding that opposing electron spins tend to favor occupying alternate Kekulé structures. nih.gov Photoelectron spectroscopic studies on cyclopropylbenzenes have also been correlated with computational results to link ionization potentials—a key electronic property—with photochemical reactivity. lsu.edu

| Computational Focus | Key Findings | Relevant Methodologies |

|---|---|---|

| Substituent Effects | Evidence of weak phenyl-cyclopropyl conjugation; cyclopropyl group acts as a weak electronic transmitter. cdnsciencepub.comcdnsciencepub.com | Ab initio calculations, Correlation of NMR shifts with calculated electron densities. cdnsciencepub.com |

| Reactivity Correlation | Ionization potentials calculated computationally can be correlated with observed photochemical reactivity. lsu.edu | Photoelectron Spectroscopy (PES) combined with semi-empirical and ab initio methods. lsu.edu |

| Ground/Excited States | Calculation of π-π* excitation energies and detailed ground-state electronic structure. blueqat.comarxiv.org | Quantum Phase Estimation (QPE), CAS-CI. blueqat.comnih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of reactions involving this compound. By modeling reaction energy profiles, researchers can identify intermediates, calculate the structures of transition states, and determine activation barriers, thereby predicting reaction feasibility and selectivity.

A notable example involves the use of this compound as a radical clock in mechanistic studies. Density Functional Theory (DFT) calculations were employed to investigate the pathway of a radical addition to the molecule. nih.gov In this specific reaction, the model shows a cyclohexyl radical adding to the terminal carbon of the alkyne. The calculations successfully located the transition state for this step and determined its key energetic properties. nih.gov

Key Findings from Radical Addition Modeling:

Reaction: Radical addition of a cyclohexyl radical to the ethynyl group of this compound. nih.gov

Transition State: A transition state, labeled ts1 , was identified for the radical addition to the terminal carbon. nih.gov

Energy Barrier: The free energy barrier for this process was calculated to be 13.8 kcal/mol. nih.gov

General reaction types for substituted benzenes, such as electrophilic aromatic substitution, are also extensively modeled using computational methods. These models detail the formation of intermediates like the σ-complex and the associated transition states that lead to the final substituted product. researchgate.netsemanticscholar.orgmasterorganicchemistry.com

| Reaction Studied | Reactants | Identified Transition State | Calculated Free Energy Barrier (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Radical Addition | This compound + Cyclohexyl radical | ts1 | 13.8 | Density Functional Theory (DFT) nih.gov |

Spectroscopic Feature Prediction and Validation (e.g., NMR Spectroscopy)

The prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra, is a powerful application of computational chemistry for validating chemical structures. For this compound, theoretical calculations can predict the chemical shifts of its various protons and carbons.

Density Functional Theory (DFT) is a common method for predicting NMR shifts. github.io The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, specific functionals like WP04 have been developed and optimized to provide more accurate ¹H NMR chemical shift predictions. github.io Achieving high accuracy also necessitates the inclusion of environmental factors, typically by using a Polarizable Continuum Model (PCM) to simulate the solvent, such as chloroform. github.io

The validation of these computational methods is done by comparing the predicted spectra to experimental data. Modern DFT calculations can often predict ¹H chemical shifts with a mean absolute error (MAE) of around 0.1-0.2 ppm. github.ionih.gov Studies on analogous compounds like 4-substituted (2,2-dichlorocyclopropyl)benzenes have shown a strong correlation between substituent-induced ¹H chemical shifts and calculated hydrogen electron densities, providing further evidence for the predictive power of these theoretical models. cdnsciencepub.comcdnsciencepub.com

In addition to DFT, machine learning (ML) has emerged as a revolutionary tool for NMR prediction. frontiersin.org Deep learning algorithms, such as Graph Neural Networks (GNNs), can be trained on large datasets of experimental or high-level computed NMR data to predict chemical shifts with high accuracy and at speeds thousands of times faster than traditional quantum calculations. nih.govfrontiersin.org

| Methodology | Typical Level of Theory / Approach | Reported Accuracy (¹H MAE) | Key Considerations |

|---|---|---|---|

| Density Functional Theory (DFT) | WP04 / 6-311++G(2d,p) / PCM(chloroform) | ~0.08 ppm github.io | Requires conformational search and inclusion of solvent effects for best results. github.io |

| Density Functional Theory (DFT) | mPW1PW91 / 6-311+G(d,p) | ~0.16 ppm frontiersin.org | Often used as a baseline or for generating data to train ML models. frontiersin.org |

| Machine Learning (GNN) | PROSPRE algorithm | <0.10 ppm nih.gov | Trained on high-quality, solvent-aware experimental datasets; extremely fast prediction times. nih.gov |

Vi. Advanced Applications and Derivatization in Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The cyclopropane (B1198618) ring and the alkyne moiety of (1-ethynylcyclopropyl)benzene offer multiple reaction sites. The alkyne can undergo a variety of transformations, including cycloadditions, coupling reactions, and hydrations, making it a versatile handle for molecular elaboration. For instance, the hexadehydro-Diels-Alder (HDDA) reaction allows for the synthesis of complex benzenoid products from triyne substrates, which can be constructed using alkynyl building blocks like this compound. nih.gov This highlights its utility in generating highly substituted aromatic systems.

Furthermore, the cyclopropyl (B3062369) group itself is not merely a spectator. It can be a precursor to other functional groups or can be involved in ring-opening reactions, providing access to different carbon skeletons. The synthesis of various trisubstituted cyclopropane derivatives has been achieved through methods that could be adapted from precursors like this compound, demonstrating the potential for stereocontrolled synthesis of complex cyclic systems. acs.org Its role as a synthetic intermediate is crucial for accessing novel chemical space.

Development of Novel Organic Materials

The reactivity of the ethynyl (B1212043) group makes this compound a candidate for the synthesis of novel polymers and organic materials. Alkynes are well-known monomers for polymerization reactions, and the rigid cyclopropylphenyl unit can impart unique thermal and mechanical properties to the resulting polymers. The generation of alkynylcarbenes from precursors offers a route to introduce alkynyl moieties into various organic molecules, which could be applied to the functionalization of materials. researchgate.net Furthermore, functionalized cyclopropenes, which share the strained ring feature, have been used as synthetic intermediates in reactions like ring-rearrangement metathesis to create new heterocyclic compounds, showcasing the potential of strained rings in materials synthesis. researchgate.net While specific applications of this compound in materials science are not yet widely reported, its structure suggests potential as a monomer or cross-linking agent in the development of advanced polymers with tailored properties.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (1-Ethynylcyclopropyl)benzene in laboratory settings?

- Methodological Answer :

-

PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators or OV/AG/P99 filters if aerosolization occurs .

-

Ventilation : Conduct experiments in fume hoods with ≥6 air changes/hour to minimize inhalation risks .

-

Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid water jets to prevent dispersion .

-

Storage : Keep in airtight containers away from strong acids/bases, oxidizing agents, and heat sources (>25°C) .

- Data Table :

| Hazard Type | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |

| Acute Toxicity (Dermal) | Category 4 | Wear nitrile gloves |

| Acute Toxicity (Inhalation) | Category 4 | Use fume hoods/respirators |

Q. How can researchers ensure purity and structural integrity during synthesis of this compound?

- Methodological Answer :

- Characterization : Use -NMR to confirm cyclopropane ring geometry and ethynyl proton absence. Compare IR spectra to verify C≡C stretching (~2100 cm) .

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98%). Adjust mobile phase (acetonitrile/water) to resolve byproducts .

- Stability Tests : Monitor decomposition under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using TGA/DSC to identify degradation thresholds .

Advanced Research Questions

Q. What experimental strategies address the lack of ecological toxicity data for this compound?

- Methodological Answer :

-

Biodegradation Assays : Follow OECD 301F (Closed Bottle Test) to measure biological oxygen demand over 28 days. Use activated sludge inoculum and GC-MS to track parent compound depletion .

-

Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (log BCF) and ecotoxicity (LC for Daphnia magna) .

-

Soil Mobility Studies : Conduct column leaching experiments with sandy loam soil. Analyze eluates via LC-MS/MS to determine (organic carbon partition coefficient) .

- Data Gaps Highlighted :

| Parameter | Current Status | Proposed Method |

|---|---|---|

| Biodegradation | No data | OECD 301F |

| Aquatic Toxicity | No data | QSAR/Invertebrate assays |

| Soil Mobility | No data | Column leaching |

Q. How can the reactivity of this compound be exploited in materials science applications?

- Methodological Answer :

- Polymer Crosslinking : React the ethynyl group with azides (click chemistry) to form triazole-linked networks. Monitor reaction kinetics via -NMR disappearance of ethynyl protons .

- Photophysical Studies : Investigate UV-vis absorption (200–400 nm) and fluorescence emission to assess conjugation effects from the cyclopropane-ethynyl system .

- Thermal Stability : Use TGA to evaluate decomposition onset temperatures (>200°C) and compare to analogues (e.g., phenylacetylene derivatives) .

Q. What analytical approaches resolve contradictions in reported stability profiles of this compound?

- Methodological Answer :

- Controlled Stress Testing : Expose the compound to pH extremes (e.g., 1M HCl/NaOH) and analyze degradation products via LC-HRMS. Identify intermediates using fragmentation patterns .

- Hazardous Byproduct Identification : Simulate combustion scenarios in a tube furnace (500°C). Trap emissions on Tenax tubes and analyze via GC-MS for toxicants (e.g., CO, benzene derivatives) .

- Reactivity Screening : Use differential scanning calorimetry (DSC) to detect exothermic events when mixed with incompatible agents (e.g., peroxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.